N-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, sulfonyl, and pyrrolidine groups, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate . This intermediate is then coupled with a pyrrolidine derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
N-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N2-[4-(2-methyl-2-propanyl)benzoyl]norleucinamide
- 2-Fluorobenzenesulfonamide
- Methyl 2-{[(2-fluorophenyl)sulfonyl]amino}-5,6,7,8-tetrahydro-1-naphthalenecarboxylate
Uniqueness
N-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H20FN3O4S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-[(2-fluorophenyl)sulfonylamino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20FN3O4S/c20-16-8-4-5-9-17(16)28(26,27)22-11-10-21-19(25)14-12-18(24)23(13-14)15-6-2-1-3-7-15/h1-9,14,22H,10-13H2,(H,21,25) |
InChI Key |
LZDPBAXPYKVOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNS(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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